N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-2-24-15-11-7-6-10-14(15)18-16(23)12-25-17-19-20-21-22(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKPPXWJFRLWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, with the CAS number 379249-06-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
The molecular formula of this compound is , with a molar mass of 355.41 g/mol. The compound exhibits a predicted density of 1.32 g/cm³ and a pKa value of 12.25, indicating its acidic nature in solution .
Research indicates that compounds containing a tetrazole ring often exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The presence of the thioacetamide moiety in this compound suggests potential interactions with various biological targets, including enzymes involved in inflammatory pathways.
Key Biological Activities
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the phenyl and tetrazole rings can enhance anticancer activity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, contributing to its therapeutic potential.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects.
Case Study: Cytotoxicity Assays
In a comparative study involving various tetrazole derivatives, this compound was subjected to MTT assays to evaluate its cytotoxicity against human cancer cell lines. The results indicated an IC50 value that suggests moderate to high potency against specific cell lines, comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-Ethoxyphenyl)-2-thioacetamide | A431 (epidermoid carcinoma) | 15.0 ± 3.5 |
| N-(2-Ethoxyphenyl)-2-thioacetamide | U251 (glioblastoma) | 12.3 ± 4.0 |
| Doxorubicin (reference) | A431 | 10.0 ± 2.0 |
| Doxorubicin (reference) | U251 | 8.0 ± 1.5 |
Scientific Research Applications
Medicinal Chemistry
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various disease processes.
Anticancer Activity
Research indicates that compounds containing tetrazole moieties can exhibit anticancer properties. The specific compound has shown promise in inhibiting tumor growth in certain cancer cell lines. For instance, studies have demonstrated that similar thioacetamide derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound's action .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored. Research has indicated that derivatives of thioacetamides can inhibit pro-inflammatory cytokines, which may position this compound as a candidate for treating inflammatory diseases .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor. Its thioacetamide group suggests potential interactions with enzymes involved in metabolic pathways. For example, studies on similar compounds have reported inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that the compound could be further developed as a lead candidate for anticancer therapy .
Case Study 2: Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of similar thioacetamides demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in managing conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Physicochemical Comparisons
Substituent Effects :
- Ethoxy vs. Methoxy : The methoxy analog () has a shorter alkyl chain, likely increasing solubility (predicted density: 1.35 g/cm³) compared to the ethoxy variant. The ethoxy group may enhance lipophilicity, affecting membrane permeability .
- Tetrazole vs. Thiazole/Thiazolone : The tetrazole ring () introduces nitrogen-rich polarity, while thiazole/thiazolone systems () modulate electron density and hydrogen-bonding capacity. For example, compound 4c (thiazole) showed selective cytotoxicity, suggesting heterocycle-dependent target interactions .
Molecular Weight and Polarity :
- The sulfamoylphenyl derivative (4e, ) has a higher molecular weight (499.57 g/mol) and polarity due to the sulfonamide group, which may improve aqueous solubility but reduce blood-brain barrier penetration.
Q & A
Q. What are the common synthetic routes for N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. Key steps include:
- Formation of the tetrazole-thiol intermediate via cyclization of phenyl thiosemicarbazide derivatives.
- Reaction with 2-chloroacetamide derivatives to form the thioacetamide linkage under basic conditions (e.g., NaOH in ethanol). Critical parameters include temperature control (60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF for acylation), and stoichiometric ratios of reactants to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is often required .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent integration and connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, tetrazole protons at δ 8.1–8.3 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 395.12).
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H absence confirms thioether formation).
- HPLC: Assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values) across studies?
Discrepancies may arise from variations in:
- Purity: Impurities >5% can skew results; validate via HPLC.
- Assay Conditions: Standardize buffer pH, temperature, and cell lines (e.g., use HEK293 for consistent receptor-binding assays).
- Solubility: Use DMSO stocks at ≤0.1% v/v to avoid solvent interference. Reproduce assays with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility.
- Co-solvents: Employ Cremophor EL or PEG-400 in formulations.
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the phenyl ring without disrupting the tetrazole-thioacetamide pharmacophore .
Q. How should researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Systematic Substituent Variation: Replace the ethoxyphenyl group with halogenated (e.g., Cl, F) or methoxy analogs.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or 5-LOX.
- Biological Profiling: Test analogs in enzyme inhibition assays (e.g., IC50 for COX-2) and correlate with electronic parameters (Hammett constants) .
Q. What experimental approaches address challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization Screens: Use vapor diffusion with PEG/Ion or Index HT kits (Hampton Research).
- Cryoprotection: Soak crystals in 20% glycerol before flash-freezing.
- Data Collection: Synchrotron radiation (λ = 0.9 Å) improves resolution for small molecules. Refinement via SHELXL-2018 validates bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
